4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE
Overview
Description
4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE typically involves the esterification of 2-furoic acid with 2,2,6,6-tetramethylpiperidin-4-ol, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Amides, thioesters, and other substituted esters.
Scientific Research Applications
4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The furan and piperidine rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-furoyl)piperazine: Shares the furan ring and piperidine structure but lacks the benzoate ester.
4-{1-[4-(2-furoyloxy)-3-methylphenyl]-1-methylethyl}-2-methylphenyl 2-furoate: Contains similar furan and ester functionalities but differs in the overall structure.
Uniqueness
4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE is unique due to its combination of furan, piperidine, and benzoate ester groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler or structurally different compounds .
Properties
IUPAC Name |
(4-benzoyloxy-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-20(2)13-16(26-18(23)15-9-6-5-7-10-15)14-21(3,4)22(20)27-19(24)17-11-8-12-25-17/h5-12,16H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGVLPSVBLIZSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1OC(=O)C2=CC=CO2)(C)C)OC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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